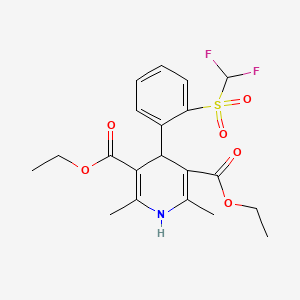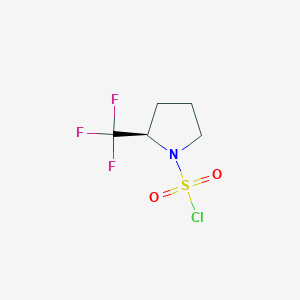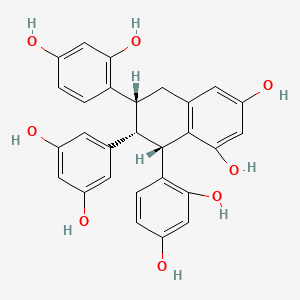
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride is a chemical compound that belongs to the class of imidazolium salts. These salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a cyanoethyl group attached to the imidazolium ring, which imparts unique properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with 2-chloroacetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted imidazolium salts.
Aplicaciones Científicas De Investigación
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of oligonucleotides and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The imidazolium ring can also interact with nucleophiles and electrophiles, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-butylimidazolium chloride
- 1-Methyl-3-ethylimidazolium chloride
- 1-Methyl-3-propylimidazolium chloride
Uniqueness
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to other imidazolium salts.
Propiedades
Fórmula molecular |
C7H10ClN3 |
|---|---|
Peso molecular |
171.63 g/mol |
Nombre IUPAC |
3-(3-methylimidazol-3-ium-1-yl)propanenitrile;chloride |
InChI |
InChI=1S/C7H10N3.ClH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2,4H2,1H3;1H/q+1;/p-1 |
Clave InChI |
SYYSQXNUOHYWNP-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CN(C=C1)CCC#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)


![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)

![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)



